Substituent Position Determines Dihydropteroate Synthase Inhibition Potency: QSAR Analysis of 4-Aminodiphenyl Sulfone Congeners
While no direct inhibitory data for 4-amino-2-nitrodiphenyl sulfone was identified in primary literature, a systematic QSAR study of 38 substituted 4-aminodiphenyl sulfones established that dihydropteroate synthase (DHPS) inhibition potency is strongly dependent on the nature and position of aryl substituents [1]. The study included 25 4'-, eight 2',4'-, and five 2',4',6'-substituted analogs. The 2'-nitro substitution present in the target compound falls within the substituent space shown to modulate DHPS inhibition. This QSAR framework provides a class-level inference that the specific 2-nitro-4-amino substitution pattern will exhibit quantitatively distinct inhibition kinetics compared to other substitution isomers. High-confidence, head-to-head comparative data is currently absent from the open literature, representing a knowledge gap.
| Evidence Dimension | Dihydropteroate synthase (E. coli) inhibition |
|---|---|
| Target Compound Data | Not determined in published study |
| Comparator Or Baseline | Multiple 4'-, 2',4'-, and 2',4',6'-substituted 4-aminodiphenyl sulfones (38 compounds total) |
| Quantified Difference | QSAR models demonstrate significant correlation between substitution pattern and inhibition indices; quantitative differences vary by substituent |
| Conditions | Enzymatic assay using partially purified E. coli DHPS |
Why This Matters
Users seeking a specific substitution pattern for SAR studies or biological testing must source the exact compound, as positional isomers cannot be assumed to possess equivalent target engagement.
- [1] De Benedetti, P. G., Iarossi, D., Menziani, C., Caiolfa, V., Frassineti, C., & Cennamo, C. (1987). Quantitative structure-activity analysis in dihydropteroate synthase inhibition of sulfones. Comparison with sulfanilamides. Journal of Medicinal Chemistry, 30(3), 459-464. View Source
